molecular formula C10H10O3 B8658747 2-(2,5-Dimethylphenyl)-2-oxoacetic acid

2-(2,5-Dimethylphenyl)-2-oxoacetic acid

Cat. No.: B8658747
M. Wt: 178.18 g/mol
InChI Key: NDYSRCJHIBVQTC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoacetic acid, registered under CAS Number 103204-83-7, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.185 g/mol . This compound, which features a glyoxylic acid moiety attached to a 2,5-dimethylphenyl group, is offered as a research chemical. Compounds within the broader class of aryl-glyoxylic acids and related derivatives are frequently employed as key intermediates in complex organic synthesis, including the development of pharmaceutical compounds and other fine chemicals . The presence of both a ketone and a carboxylic acid functional group on the same carbon atom makes this structural motif a versatile building block for researchers, facilitating various chemical transformations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C10H10O3/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

NDYSRCJHIBVQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(2,5-dimethylphenyl)-2-oxoacetic acid with halogenated and methoxylated analogs:

Compound Name Substituents Molecular Formula Molecular Weight Lipophilicity (LogP)* Key Structural Features
2-(2,5-Dimethylphenyl)-2-oxoacetic acid 2,5-diCH₃ C₁₀H₁₀O₃ 178.19† ~1.8‡ Electron-donating methyl groups
2-(2,5-Difluorophenyl)-2-oxoacetic acid 2,5-diF C₈H₄F₂O₃ 186.11 ~1.2 Electron-withdrawing fluorine atoms
2-(2,5-Dichlorophenyl)-2-oxoacetic acid 2,5-diCl C₈H₄Cl₂O₃ 219.02 ~2.5 Electron-withdrawing chlorine atoms
2-(4-Methoxyphenyl)-2-oxoacetic acid 4-OCH₃ C₉H₈O₄ 180.16 ~1.0 Electron-donating methoxy group

*Estimated using computational tools (e.g., XLogP3).
†Calculated based on analog data .
‡Inferred from substituent effects.

Key Observations :

  • Electron Effects : Halogen substituents (F, Cl) increase electron-withdrawing properties, enhancing reactivity in electrophilic reactions. Methyl and methoxy groups are electron-donating, stabilizing the aromatic ring and increasing lipophilicity .
  • Lipophilicity : Chlorinated derivatives exhibit higher LogP values, suggesting greater membrane permeability, while methoxylated analogs are more hydrophilic .

Comparison with Halogenated Analogs :

  • 2,5-Difluoro and 2,5-Dichloro Derivatives : These compounds exhibit strong PET inhibition due to enhanced electron-withdrawing effects, which stabilize charge-separated states in photosystem II .
  • Methyl vs. Halogen Substituents : Methyl groups may reduce PET inhibition compared to halogens but improve environmental persistence due to lower reactivity .

Comparison with Other Methods :

  • Halogenated Analogs : Synthesized via nucleophilic substitution or coupling reactions, often requiring harsh conditions (e.g., Cl₂ gas) .
  • Methoxylated Derivatives : Prepared using hydrazine intermediates and 2-oxoacetic acid under microwave-assisted conditions, highlighting the role of substituent electronegativity in reaction efficiency .

Preparation Methods

p-Xylene-Based Route (CN104628551A)

This method employs p-xylene as the starting material, proceeding through five steps:

  • Friedel-Crafts acylation : Reacting p-xylene with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(2,5-dimethylphenyl)ethanone.

  • Ketal formation : Treating the ketone with ethylene glycol under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to yield a ketal intermediate.

  • Zinc salt-catalyzed rearrangement : Using ZnO or ZnCl₂ (1–50 mol%) at 90–189°C to rearrange the ketal into a hydroxyalkyl ester.

  • Alkaline hydrolysis : Saponification with NaOH or KOH to produce sodium 2,5-dimethylphenylacetate.

  • Acidification : Adjusting pH to 1–2 with HCl to precipitate the final product.

Key Data :

  • Total yield: 63.4% (industrial scale).

  • Purity: >95% (GC analysis).

  • Advantages: Avoids sulfur-containing reagents, uses cost-effective zinc catalysts, and aligns with green chemistry principles.

Bayer CropScience Protocol (DE102004005318A1)

This streamlined four-step process avoids intermediate isolation:

  • Friedel-Crafts acylation : p-Xylene and chloroacetyl chloride react with AlCl₃ in excess p-xylene as solvent.

  • Ketalization : Direct treatment with ethylene glycol and H₂SO₄ at 100–120°C.

  • Thermal rearrangement : Heating the ketal with potassium acetate in ethylene glycol at 183–189°C.

  • Saponification and acidification : Hydrolysis with 30% NaOH followed by HCl precipitation.

Key Data :

  • Total yield: 67.5% (pilot scale).

  • Purity: 95.2% (GC).

  • Advantages: Reduced purification steps, scalable for continuous production.

Alternative Synthetic Approaches

Willgerodt-Kindler Rearrangement

While less common due to environmental concerns, this method uses 2,5-dimethylacetophenone and sulfur-based reagents (e.g., morpholine, sulfur):

  • Forms thioamide intermediates, which are hydrolyzed to the target acid.

  • Drawbacks: Generates H₂S gas and sulfur-rich waste, limiting industrial adoption.

Oxidative Decarboxylation of α-Keto Acids

Recent studies highlight photochemical methods for α-keto acid synthesis:

  • Visible-light-driven decarboxylation : 2H-indazoles and α-keto acids react under 420–425 nm light in MeCN/HFIP (3:1), achieving yields up to 71%.

  • Catalysts: Energy transfer via self-catalyzed pathways avoids external photosensitizers.

Reaction Optimization and Catalytic Systems

Solvent and Catalyst Screening

ParameterCN104628551ADE102004005318A1Photochemical Method
Solventp-Xylene (self-solvent)Ethylene glycolMeCN/HFIP (3:1)
CatalystZnCl₂/ZnOH₂SO₄None (light-driven)
Temperature Range90–189°C100–189°C25°C (ambient)
Yield63.4%67.5%71%

Impact of Acid Strength on Hydrolysis

  • HCl concentration : 5–37% HCl optimally precipitates the product without over-acidification.

  • Alternative acids : H₂SO₄ (30%) achieves similar results but risks sulfonation side reactions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 2.27 (6H, CH₃), 3.63 (2H, CH₂), 7.06–7.26 (3H, Ar-H).

  • ESI-MS : m/z 163.1 [M−H]⁻.

  • GC Purity : >95% achieved via recrystallization in n-hexane.

Industrial Scalability Challenges

  • Byproduct management : Benzil (from acyl radical coupling) necessitates distillation or column chromatography.

  • Safety protocols : Chloroacetyl chloride (lachrymator) requires inert atmosphere handling .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-dimethylphenyl)-2-oxoacetic acid, and how are reaction conditions optimized?

The synthesis of 2-(2,5-dimethylphenyl)-2-oxoacetic acid can be approached via malonate-based alkylation or oxidation of substituted acetophenones. A typical route involves reacting 2,5-dimethylbenzoyl chloride with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form an intermediate, which is hydrolyzed and decarboxylated under acidic conditions to yield the product . Key parameters include:

  • Temperature : 60–80°C for malonate alkylation to avoid side reactions.
  • pH : Controlled hydrolysis (pH 2–3) to prevent over-decomposition.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
MethodYield (%)Purity (%)Key Conditions
Malonate alkylation65–75>95NaOEt, THF, 70°C
Acetophenone oxidation50–60>90KMnO₄, H₂SO₄, 40°C

Q. How is the structural integrity of 2-(2,5-dimethylphenyl)-2-oxoacetic acid validated in synthetic workflows?

Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃), 7.35–7.50 (m, 3H, aromatic), 12.10 (s, 1H, COOH) .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (ketone C=O) confirm the oxoacetic acid moiety .
  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min) .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethylphenyl group influence the reactivity of 2-oxoacetic acid in electrophilic substitutions?

The electron-donating methyl groups enhance the electron density of the phenyl ring, directing electrophilic attacks to the para position relative to substituents. For example, nitration with HNO₃/H₂SO₄ preferentially yields 2-(2,5-dimethyl-4-nitrophenyl)-2-oxoacetic acid. Kinetic studies show a 20% increase in reaction rate compared to unsubstituted analogs due to resonance stabilization of intermediates .

Q. What experimental strategies resolve contradictions in reported biological activity data for 2-(2,5-dimethylphenyl)-2-oxoacetic acid?

Discrepancies in enzyme inhibition assays (e.g., CYP2C9 IC₅₀ values ranging from 10–50 µM) may arise from:

  • Assay conditions : pH variations (7.4 vs. 6.8) alter ionization of the carboxylic acid group.
  • Substrate specificity : Use of recombinant enzymes vs. liver microsomes introduces variability.
  • Statistical rigor : Replicate experiments (n ≥ 5) and standardized positive controls (e.g., sulfaphenazole for CYP2C9) improve reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Density Functional Theory (DFT) calculations predict metabolic soft spots. For 2-(2,5-dimethylphenyl)-2-oxoacetic acid:

  • Hydroxylation : Methyl groups at C2/C5 reduce susceptibility to CYP450-mediated oxidation (ΔE = +15 kcal/mol vs. unsubstituted analog).
  • Glucuronidation : The carboxylic acid group is a primary site; methyl ester prodrugs can mask this functionality, improving bioavailability .

Q. What safety protocols are critical for handling 2-(2,5-dimethylphenyl)-2-oxoacetic acid in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles (due to irritant properties).
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Q. How does the compound’s solubility profile impact formulation in pharmacokinetic studies?

Solubility in aqueous buffers is pH-dependent:

  • pH 1.2 (stomach) : 0.5 mg/mL (unionized form).
  • pH 7.4 (blood) : 12 mg/mL (ionized carboxylate).
    Co-solvents (e.g., PEG-400) or cyclodextrin complexation enhance solubility for in vivo dosing .

Q. What mechanistic insights explain its role in inhibiting α-ketoglutarate-dependent dioxygenases?

The compound competitively binds to the Fe(II) center in enzyme active sites, mimicking the native α-ketoglutarate substrate. X-ray crystallography of homologs (e.g., prolyl hydroxylase) shows displacement of the co-substrate by the oxoacetic acid moiety (Kᵢ = 8 µM) .

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